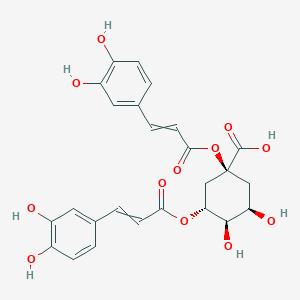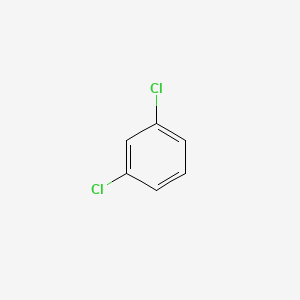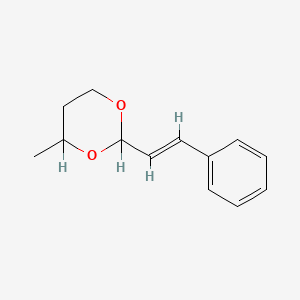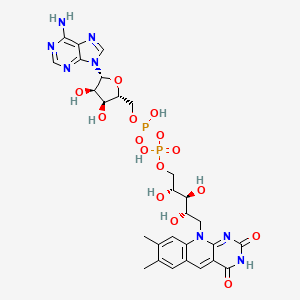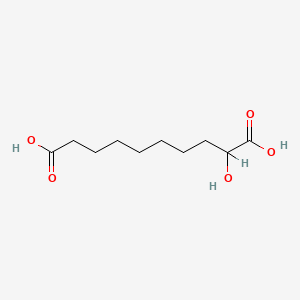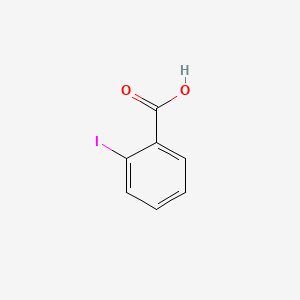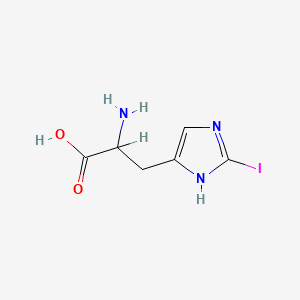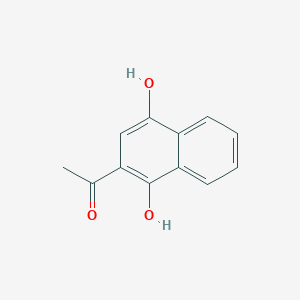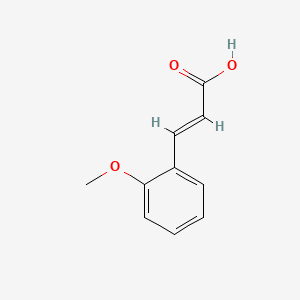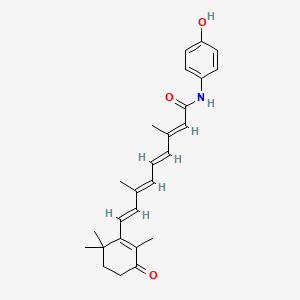
4-Oxofenretinide
Overview
Description
4-Oxofenretinide, also known as 4-oxo-N-(4-hydroxyphenyl)retinamide, is a metabolite of the synthetic retinoid fenretinide. Retinoids are derivatives of vitamin A and play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has garnered significant attention due to its potent anti-cancer properties, particularly in inducing cell cycle arrest and apoptosis in various cancer cell lines .
Mechanism of Action
Target of Action
4-Oxofenretinide, a metabolite of Fenretinide , primarily targets cell cycle regulatory proteins and apoptosis-related proteins . It interacts with these proteins to induce cell growth inhibition and apoptosis .
Mode of Action
Unlike Fenretinide, which only slightly affects the G1 phase of the cell cycle, this compound causes a marked accumulation of cells in the G2-M phase . This effect is associated with a reduction in the expression of regulatory proteins of G2-M (cyclin-dependent kinase 1 and cdc25c) and S (cyclin A) phases, and with an increase in the expression of apoptosis-related proteins, such as p53 and p21 .
Biochemical Pathways
This compound affects the cell cycle regulation and apoptosis pathways . It induces a marked G2-M cell cycle arrest , and apoptosis in both Fenretinide-sensitive and Fenretinide-resistant cells . The apoptosis involves activation of caspase-3 and caspase-9 .
Pharmacokinetics
It has been found that this compound plasma levels are slightly lower than those of the parent drug, fenretinide . The formation of this biologically active metabolite in tumor cells was due to CYP26A1 induction .
Result of Action
The result of this compound’s action is the inhibition of cell growth and the induction of apoptosis . It has been found to be two to four times more effective than Fenretinide in most cell lines, and is effective in both Fenretinide-sensitive and Fenretinide-resistant cells . It also increases reactive oxygen species generation and ceramide levels by de novo synthesis .
Action Environment
The action of this compound can be influenced by the expression of retinoic acid receptors (RARs). Elevated levels of CYP26A1 protein and metabolism of Fenretinide to this compound were found in cells transfected with RARβ and to a lesser extent in those transfected with RARγ . This suggests that the expression of RARs can influence the formation and thus the action of this compound.
Biochemical Analysis
Biochemical Properties
4-Oxofenretinide has been found to interact with various enzymes and proteins. It has been shown to be more effective than fenretinide in inducing cell growth inhibition in ovarian, breast, and neuroblastoma tumor cell lines . The growth-inhibitory effects of this compound seem to be independent of nuclear retinoid receptors (RAR), as indicated by the failure of RAR antagonists to inhibit its effects and by its poor ability to bind and transactivate RARs .
Cellular Effects
This compound has a marked effect on various types of cells and cellular processes. Unlike fenretinide, which only slightly affected the G1 phase of the cell cycle, this compound caused a marked accumulation of cells in G2-M . This effect was associated with a reduction in the expression of regulatory proteins of G2-M (cyclin-dependent kinase 1 and cdc25c) and S (cyclin A) phases, and with an increase in the expression of apoptosis-related proteins, such as p53 and p21 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces apoptosis in both fenretinide-sensitive and fenretinide-resistant cells and involves activation of caspase-3 and caspase-9 but not caspase-8 . It also increases reactive oxygen species generation and ceramide levels by de novo synthesis .
Temporal Effects in Laboratory Settings
It has been shown to be effective in both fenretinide-sensitive and fenretinide-resistant cells , indicating its potential long-term effects on cellular function.
Metabolic Pathways
This compound is a metabolite of fenretinide and is formed through the induction of cytochrome P450 26A1 . The formation of this biologically active metabolite in tumor cells was influenced by RAR expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxofenretinide is synthesized from fenretinide through an oxidation process. The primary enzyme involved in this transformation is cytochrome P450 26A1, which catalyzes the oxidation of fenretinide to produce this compound . The reaction conditions typically involve the presence of oxygen and specific cofactors required for the enzymatic activity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the enzymatic oxidation process to ensure high yield and purity. This could include the use of bioreactors and controlled environmental conditions to facilitate the enzymatic reaction.
Chemical Reactions Analysis
Types of Reactions: 4-Oxofenretinide primarily undergoes oxidation reactions due to the presence of the retinoid structure. It can also participate in substitution reactions, particularly involving the hydroxyl group on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 26A1 enzyme, oxygen, and necessary cofactors.
Substitution: Various nucleophiles can react with the hydroxyl group under suitable conditions.
Major Products: The primary product of the oxidation of fenretinide is this compound itself. Further reactions can lead to various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Oxofenretinide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Some of its notable applications include:
Cancer Therapy: this compound has shown efficacy in inducing cell cycle arrest and apoptosis in ovarian, breast, and neuroblastoma tumor cell lines. .
Combination Therapy: When used in combination with fenretinide, this compound exhibits a synergistic effect, enhancing the overall anti-cancer activity.
Reactive Oxygen Species Generation: It increases the generation of reactive oxygen species, contributing to its pro-apoptotic effects.
Comparison with Similar Compounds
Fenretinide (4-Hydroxyphenylretinamide): The parent compound from which 4-Oxofenretinide is derived.
N-(4-Methoxyphenyl)retinamide: Another metabolite of fenretinide, which has been identified in both rodents and humans.
Uniqueness: this compound is unique due to its higher efficacy in inducing cell cycle arrest and apoptosis compared to fenretinide. It is effective in both fenretinide-sensitive and fenretinide-resistant cell lines, making it a promising candidate for overcoming resistance in cancer therapy .
Properties
IUPAC Name |
(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVOGZATHCUFRC-KFJFTADJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460380 | |
| Record name | 3-Keto fenretinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865536-65-8 | |
| Record name | 4-Oxofenretinide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865536658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Keto fenretinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxofenretinide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT9VGV5Y5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




